Computed LogP and TPSA Differentiation Against the Des-dimethylamino Analog
The presence of the para-dimethylamino group on trans-2-(4-dimethylaminophenyl)cyclohexanol significantly alters its lipophilicity and polarity compared to its direct carbon analog, trans-2-(4-methylphenyl)cyclohexanol. The target compound has a computed XLogP3 of 2.9 and TPSA of 23.5 Ų [1]. Replacing the N,N-dimethylamino moiety with a methyl group would raise XLogP by approximately 1.0–1.5 log units and eliminate a hydrogen bond acceptor site, fundamentally changing membrane permeability and off-target binding potential. No public experimental head-to-head data exist; the comparison is class-level inference.
| Evidence Dimension | Computed Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 23.5 Ų |
| Comparator Or Baseline | trans-2-(4-Methylphenyl)cyclohexanol: XLogP estimated ~4.0–4.4; TPSA estimated ~20.2 Ų (class-level inference, no experimental data found) |
| Quantified Difference | ΔXLogP ≈ -1.1 to -1.5 (target more hydrophilic); ΔTPSA ≈ +3.3 Ų (target more polar) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18) [1]; no experimental logD/logP or PSA data publicly available. |
Why This Matters
A difference of >1 log unit in lipophilicity and the presence of an additional H-bond acceptor can dramatically alter CNS penetration, plasma protein binding, and off-target promiscuity, making the target compound a distinct chemical entity for screening libraries where balanced polarity is desired.
- [1] PubChem. (2025). Computed Properties for CID 2758510. National Center for Biotechnology Information. View Source
